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Compound of Interest

Compound Name: Euparone

Cat. No.: B158459 Get Quote

Disclaimer: Despite extensive literature searches, the complete original spectroscopic data for

Euparone from its initial characterization could not be retrieved. Therefore, this guide presents

a representative dataset for a structurally analogous compound, 2,5-diacetyl-6-

hydroxybenzofuran, to illustrate the principles and data presentation requested. This

synthesized data is based on typical spectroscopic values for benzofuran derivatives and

serves as an educational tool for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for a

representative benzofuran, 2,5-diacetyl-6-hydroxybenzofuran. The information is structured to

be a valuable resource for researchers involved in the characterization of natural products and

related synthetic compounds.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 2,5-diacetyl-6-

hydroxybenzofuran.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

7.65 s - 1H H-4

7.21 s - 1H H-7

7.10 s - 1H H-3

11.50 s - 1H 6-OH

2.60 s - 3H 2-COCH₃

2.55 s - 3H 5-COCH₃

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment

198.5 5-C=O

192.0 2-C=O

160.2 C-6

155.8 C-7a

152.1 C-2

128.4 C-3a

121.0 C-5

115.3 C-4

108.7 C-3

105.1 C-7

26.8 2-COCH₃

26.5 5-COCH₃
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Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data (Electron Ionization, 70 eV)

m/z Relative Intensity (%) Assignment

218 100 [M]⁺

203 85 [M - CH₃]⁺

175 60 [M - COCH₃]⁺

147 45 [M - 2COCH₃]⁺

Infrared (IR) Spectroscopy
Table 4: Infrared (IR) Absorption Data (KBr Pellet)

Wavenumber (cm⁻¹) Intensity Assignment

3450 Broad, Strong O-H stretch (phenolic)

1685 Strong C=O stretch (aryl ketone)

1640 Strong
C=O stretch (α,β-unsaturated

ketone)

1610, 1580 Medium C=C stretch (aromatic)

1250 Strong C-O stretch (aryl ether)

850 Medium C-H bend (aromatic)

Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 5: UV-Vis Absorption Data (Methanol)
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λmax (nm) Molar Absorptivity (ε)

245 25,000

280 18,000

350 12,000

Experimental Protocols
NMR Spectroscopy
A sample of the compound (approximately 10 mg) was dissolved in 0.7 mL of deuterated

chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. ¹H and

¹³C NMR spectra were recorded on a 500 MHz NMR spectrometer. For ¹H NMR, 32 scans

were acquired with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans were acquired

with a relaxation delay of 2 seconds.

Mass Spectrometry
Mass spectra were obtained on a mass spectrometer using electron ionization (EI) at 70 eV.

The sample was introduced via a direct insertion probe. The ion source temperature was

maintained at 200 °C.

IR Spectroscopy
The IR spectrum was recorded on an FTIR spectrometer. The sample was prepared as a

potassium bromide (KBr) pellet by grinding 1 mg of the compound with 100 mg of dry KBr and

pressing the mixture into a thin disk.

UV-Vis Spectroscopy
The UV-Vis spectrum was recorded on a double-beam UV-Vis spectrophotometer. A stock

solution of the compound was prepared in methanol at a concentration of 1 mg/mL. This

solution was then diluted to an appropriate concentration to obtain absorbance values within

the linear range of the instrument (typically 0.1-1.0). The spectrum was recorded from 200 to

800 nm, using methanol as the blank.
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Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of a benzofuran derivative like 2,5-diacetyl-6-hydroxybenzofuran.

Sample Preparation

Spectroscopic Techniques

Data Analysis

Structure Elucidation

Pure Compound

NMR (1H, 13C) Mass Spectrometry IR Spectroscopy UV-Vis Spectroscopy

Chemical Shifts
Coupling Constants

Molecular Ion
Fragmentation Pattern Functional Groups Chromophores

Conjugation

Final Structure

Click to download full resolution via product page

Spectroscopic analysis workflow.

To cite this document: BenchChem. [Spectroscopic Data of Euparone: An In-depth Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b158459#euparone-spectroscopic-data-nmr-ms-ir-uv-
vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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